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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and
detailed experimental protocols for the use of Odevixibat-13C6 in Nuclear Magnetic
Resonance (NMR) spectroscopy. Odevixibat-13C6, a stable isotope-labeled version of the
ileal bile acid transporter (IBAT) inhibitor Odevixibat, serves as a powerful tool for in-depth
studies of the drug's metabolism, pharmacokinetics (PK), and mechanism of action.

Introduction to Odevixibat and the Role of Isotopic
Labeling

Odevixibat is a potent, reversible inhibitor of the ileal sodium/bile acid cotransporter, also

known as the ileal bile acid transporter (IBAT).[1] By blocking the reabsorption of bile acids in
the terminal ileum, Odevixibat increases their fecal excretion, thereby reducing the total bile
acid pool in the body.[2][3][4] This mechanism of action is particularly beneficial in the treatment
of cholestatic liver diseases, such as progressive familial intrahepatic cholestasis (PFIC), where
the accumulation of bile acids leads to severe pruritus and liver damage.[4][5]

The use of stable isotope-labeled compounds, such as Odevixibat-13C6, in conjunction with
NMR spectroscopy, offers a non-radioactive method to trace the metabolic fate of a drug. This
approach provides detailed structural information on metabolites and allows for the
quantification of both the parent drug and its metabolic products in various biological matrices.
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Applications of Odevixibat-13C6 in NMR
Spectroscopy

The primary applications of Odevixibat-13C6 for NMR spectroscopy in drug development
include:

o Metabolite Identification and Structural Elucidation: The 13C label provides a unique
spectroscopic signature, enabling the unambiguous identification of drug-derived metabolites
in complex biological samples like urine, plasma, and feces. 2D NMR techniques, such as
HSQC and HMBC, can be used to piece together the structure of novel metabolites.

» Quantitative Analysis of Drug and Metabolites (QNMR): NMR spectroscopy can be used for
the precise quantification of Odevixibat-13C6 and its metabolites without the need for
identical analytical standards for each metabolite. This is particularly useful in early-stage
metabolism studies.

e Mechanistic Studies: By tracing the 13C label, researchers can gain insights into the specific
metabolic pathways involved in the biotransformation of Odevixibat.

o Pharmacokinetic (PK) Studies: NMR can be employed to determine the concentration-time
profiles of Odevixibat-13C6 and its major metabolites in biological fluids, providing key
pharmacokinetic parameters.

Data Presentation

The following tables represent hypothetical, yet realistic, quantitative data that could be
obtained from NMR analysis of Odevixibat-13C6 and its potential metabolites.

Table 1: Hypothetical 13C NMR Chemical Shifts of Odevixibat-13C6 and a Putative Metabolite
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Carbon Position

Odevixibat-13C6 Chemical
Shift (ppm)

Metabolite M1
(Hydroxylated) Chemical
Shift (ppm)

13C-1 15.2 15.2
13C-2 28.5 28.5
13C-3 35.1 35.0
13C-4 45.8 72.3 (Hydroxylated position)
13C-5 31.9 31.8
13C-6 22.7 22.6

Table 2: lllustrative Quantitative NMR (QNMR) Data for a Pharmacokinetic Study

Time Point (hours)

Odevixibat-13C6
Concentration (pg/mL)

Metabolite M1
Concentration (pg/mL)

0.5 0.85 0.05
1 1.20 0.15
2 0.95 0.35
4 0.40 0.60
8 0.10 0.45
24 <0.05 0.10

Experimental Protocols

Protocol 1: In Vitro Metabolism of Odevixibat-13C6 in
Human Liver Microsomes

Objective: To identify and characterize the metabolites of Odevixibat-13C6 formed by human

liver microsomes using NMR spectroscopy.
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Materials:

e Odevixibat-13C6

e Human Liver Microsomes (HLMSs)

 NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

e Phosphate buffer (pH 7.4)

o Acetonitrile (ACN)

o Deuterated methanol (CDsOD) for NMR analysis

e NMR tubes

Methodology:

e Incubation:

o Prepare a reaction mixture containing Odevixibat-13C6 (e.g., 10 uM final concentration),
HLMs (e.g., 0.5 mg/mL), and the NADPH regenerating system in phosphate buffer.

o Initiate the reaction by adding the NADPH regenerating system.

o Incubate at 37°C for a specified time (e.g., 60 minutes).

o Prepare a negative control incubation without the NADPH regenerating system.

o Sample Quenching and Extraction:

o Terminate the reaction by adding an equal volume of cold acetonitrile.

o Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

o Collect the supernatant and evaporate to dryness under a stream of nitrogen.

« NMR Sample Preparation:
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o Reconstitute the dried extract in a suitable volume of deuterated methanol (e.g., 600 pL).

o Transfer the solution to an NMR tube.

 NMR Data Acquisition:

o Acquire a 1D 13C NMR spectrum to identify signals from Odevixibat-13C6 and potential
metabolites.

o Acquire 2D NMR spectra (e.g., H-13C HSQC and HMBC) to facilitate structural elucidation
of any observed metabolites.

Protocol 2: Quantitative NMR (QNMR) Analysis of
Odevixibat-13C6 in Plasma

Objective: To quantify the concentration of Odevixibat-13C6 in plasma samples from a
pharmacokinetic study.

Materials:

Plasma samples containing Odevixibat-13C6

Internal standard (e.g., a known concentration of a compound with a distinct NMR signal,
such as maleic acid)

Deuterated solvent (e.g., D20 or CDsOD)

NMR tubes

Methodology:

e Sample Preparation:

o Thaw plasma samples.

o To a known volume of plasma (e.g., 500 pL), add a precise amount of the internal
standard stock solution.
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o Perform a protein precipitation and extraction step as described in Protocol 1.

o Reconstitute the dried extract in a known volume of deuterated solvent.

 NMR Data Acquisition:

o Acquire a quantitative 13C NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 x T1)
to allow for full relaxation of the signals of interest for accurate integration.

e Data Analysis:

o Integrate the area of a well-resolved signal from Odevixibat-13C6 and a signal from the
internal standard.

o Calculate the concentration of Odevixibat-13C6 using the following formula:
Concentration_Odevixibat = (Area_Odevixibat / Area_IS) * (N_IS / N_Odevixibat) *
(MW_Odevixibat / MW_IS) * Concentration_IS Where:

Area = Integral of the NMR signal

N = Number of nuclei giving rise to the signal

MW = Molecular weight

IS = Internal Standard

Visualizations
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Caption: Mechanism of action of Odevixibat.
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Caption: Experimental workflow for NMR-based metabolite identification.
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Caption: Logical relationship for quantitative NMR (QNMR).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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